
ABT-767
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Wissenschaftliche Forschungsanwendungen
Phase 1 Studies
A pivotal phase 1 study assessed the safety, tolerability, and pharmacokinetics of ABT-767 in patients with advanced solid tumors, particularly those with BRCA1/2 mutations. The study involved 93 patients, predominantly with ovarian cancer. Key findings from the study include:
- Dosage and Administration : Patients received this compound orally, with doses escalating from 20 mg once daily to 500 mg twice daily. The recommended phase 2 dose (RP2D) was established at 400 mg twice daily .
- Efficacy : The objective response rate was reported at 21% across all evaluable patients and 30% specifically in those with ovarian cancer. Notably, patients with homologous recombination deficiency (HRD) showed a median progression-free survival of 6.7 months compared to 1.8 months for HRD-negative patients .
- Safety Profile : Common adverse events included nausea, fatigue, decreased appetite, and anemia. Anemia was observed to increase in a dose-dependent manner .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrated dose-proportional behavior up to the maximum tested dose of 500 mg twice daily. The drug exhibited a half-life of approximately 2 hours, and food intake did not significantly affect its bioavailability . This characteristic is crucial for developing dosing regimens that optimize therapeutic outcomes while minimizing side effects.
Efficacy in Specific Tumor Types
Several case studies have illustrated the effectiveness of this compound in specific tumor types:
- Ovarian Cancer : In a cohort of patients with high-grade serous ovarian cancer (HGSC), those with BRCA mutations exhibited a higher response rate to this compound treatment compared to non-mutated counterparts. This underscores the importance of genetic profiling in tailoring cancer therapies .
- Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy. Preliminary results suggest that combining this compound with platinum-based therapies may yield synergistic effects, particularly in BRCA-mutated tumors .
Summary Table of Clinical Findings
Study Aspect | Findings |
---|---|
Patient Cohort | 93 patients (80 with ovarian cancer) |
Recommended Phase 2 Dose | 400 mg twice daily |
Objective Response Rate | 21% overall; 30% in ovarian cancer |
Median Progression-Free Survival | 6.7 months (HRD positive) vs. 1.8 months (HRD negative) |
Common Adverse Events | Nausea, fatigue, decreased appetite, anemia |
Eigenschaften
IUPAC-Name |
NONE |
---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABT767; ABT 767; ABT-767 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.